molecular formula C26H24BrN3O2S B15086055 N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-17-7

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B15086055
CAS No.: 476483-17-7
M. Wt: 522.5 g/mol
InChI Key: KOAXNROWLIWZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a polycyclic compound featuring a hexahydroquinoline core fused with a substituted benzo[d]thiazole moiety. Its molecular formula is C28H28BrN3O4S (molecular weight: 582.5 g/mol), as confirmed by structural analogs in the literature . The hexahydroquinoline scaffold is notable for its conformational flexibility, with a puckered cyclohexanone ring that adopts a non-planar geometry, as observed in related compounds analyzed via X-ray crystallography using SHELX and OLEX2 software . The 5-bromobenzo[d]thiazole substituent introduces steric bulk and electron-withdrawing effects, which may influence biological activity and solubility.

Properties

CAS No.

476483-17-7

Molecular Formula

C26H24BrN3O2S

Molecular Weight

522.5 g/mol

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H24BrN3O2S/c1-14-21(24(32)30-25-29-17-11-16(27)9-10-20(17)33-25)22(15-7-5-4-6-8-15)23-18(28-14)12-26(2,3)13-19(23)31/h4-11,22,28H,12-13H2,1-3H3,(H,29,30,32)

InChI Key

KOAXNROWLIWZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as piperidine or morpholine in an ethanol solvent . The purity of the synthesized compounds is usually confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . Additionally, it may interfere with bacterial quorum sensing pathways, disrupting communication and reducing virulence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several hexahydroquinoline and heterocyclic carboxamide derivatives. Below is a detailed comparison of its structural, synthetic, and functional attributes relative to analogs reported in the literature.

Key Observations :

Core Flexibility: The hexahydroquinoline core in the target compound and its analogs exhibits puckering, as inferred from crystallographic studies on similar structures. For instance, cyclohexanone rings in related compounds adopt chair or boat conformations, which influence molecular interactions . In contrast, tetrahydroquinoline derivatives (e.g., B2) have a partially saturated core, reducing conformational flexibility but enhancing planarity for π-π stacking .

Methoxy groups (e.g., in the dimethoxyphenyl analog ) improve solubility but may reduce membrane permeability due to increased polarity.

Synthetic Accessibility: The target compound’s synthesis likely follows a p-TSA-catalyzed multi-component reaction, as demonstrated for analogs in . This method offers high atom economy and avoids toxic catalysts . Lower yields in B2 (30%) suggest challenges in isolating brominated derivatives, possibly due to steric hindrance during cyclization .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound B2 Ethyl 4-(5-bromo-2-hydroxyphenyl) analog
Aqueous Solubility Low (predicted) Low (logP ~3.5) Moderate (OH group enhances solubility)
Melting Point Not reported 261°C Not reported
Biological Activity Anticancer (inferred) Not tested CNS activity (docking score comparable to fluoxetine)
Hydrogen Bonding Amide N-H, ketone O Amide N-H, thiazole N Carboxylate O, phenolic OH

Functional Insights :

  • Anticancer Potential: The bromobenzo[d]thiazole moiety in the target compound resembles 5-(3-bromophenyl)-triazole derivatives, which show cytotoxic activity against cancer cell lines via tubulin inhibition .
  • CNS Activity: Hexahydroquinoline carboxamides with aryl substituents (e.g., phenyl, dimethoxyphenyl) exhibit affinity for adenosine receptors, suggesting the target compound may modulate CNS pathways .

Biological Activity

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H24BrN3O2S
  • Molecular Weight : 522.5 g/mol

It features a hexahydroquinoline core with a bromobenzo[d]thiazole moiety, carboxamide, and ketone functionalities. These structural elements contribute to its biological activity and pharmacological potential.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain perception.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity by acting as a quorum sensing inhibitor in bacteria. This mechanism could be pivotal in controlling bacterial infections by disrupting communication among bacterial populations.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Aspects
TetrahydroquinoloneContains a tetrahydroquinoline coreExhibits varying biological activities based on substitutions
Benzothiazole derivativesSimilar benzothiazole moietyOften used for antibacterial properties
Hexahydroquinoline analogsShares the hexahydroquinoline structureVariations in substituents lead to diverse pharmacological effects

The unique combination of the bromobenzo[d]thiazole moiety and hexahydroquinoline structure enhances the biological activity of this compound compared to others.

Study on Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of various benzothiazole derivatives, this compound was found to significantly reduce inflammation markers in vitro. The results indicated a dose-dependent response in COX inhibition when tested against standard anti-inflammatory drugs .

Antimicrobial Efficacy Testing

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

These findings suggest that the compound possesses potent antibacterial properties comparable to established antibiotics .

The mechanism of action for this compound involves binding to specific receptors or enzymes within biological systems. For instance:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Quorum Sensing Inhibition : Disruption of bacterial communication pathways leads to decreased virulence and pathogenicity in bacterial infections.

Further research is needed to fully elucidate the pharmacological profile and interaction dynamics of this compound with various biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.